2-[(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-YL)amino]-N'-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]acetohydrazide
Descripción
Propiedades
IUPAC Name |
2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]-N-[(E)-(4-ethoxy-3-methoxyphenyl)methylideneamino]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O5/c1-3-26-10-5-4-9(6-11(10)25-2)7-17-19-12(22)8-16-13-14(23)18-15(24)21-20-13/h4-7H,3,8H2,1-2H3,(H,16,20)(H,19,22)(H2,18,21,23,24)/b17-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJERBMLMOGNJTJ-REZTVBANSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=NNC(=O)CNC2=NNC(=O)NC2=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=N/NC(=O)CNC2=NNC(=O)NC2=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Formation of Acethydrazide (Intermediate A)
Ethyl acetate undergoes hydrazinolysis with hydrazine hydrate (85%) under reflux conditions. This exothermic reaction produces acethydrazide with a yield exceeding 98%. The reaction is typically conducted in anhydrous ethanol to minimize hydrolysis side reactions.
Reaction Conditions
-
Molar ratio : Ethyl acetate : hydrazine hydrate = 1.2 : 1
-
Temperature : Reflux (78°C)
-
Duration : 8 hours
-
Workup : Azeotropic removal of excess reagents using ethanol, followed by vacuum distillation.
Functionalization of the Triazinone Core
Introduction of the Amino Group (Intermediate C)
The 6-position of the triazinone ring is aminated via nucleophilic substitution. Chloroacetone reacts with Intermediate B in the presence of potassium carbonate, yielding 6-amino-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine.
Optimization Insights
-
Solvent : Acetonitrile
-
Temperature : 60°C
-
Yield : 78%
-
Side Products : Minimized by maintaining anhydrous conditions.
Synthesis of the Acetohydrazide Moiety (Intermediate D)
The acetohydrazide side chain is synthesized by reacting ethyl 2-chloroacetate with hydrazine hydrate. This step, adapted from procedures in the synthesis of analogous hydrazides, achieves near-quantitative yields under mild conditions.
Procedure
-
Ethyl 2-chloroacetate (1.0 eq) is added dropwise to hydrazine hydrate (1.2 eq) in ethanol.
-
Reflux for 4 hours.
Characterization Data
Condensation to Form the Schiff Base (Final Product)
The target compound is obtained by condensing Intermediate C with 4-ethoxy-3-methoxybenzaldehyde in the presence of acetic acid. This Schiff base formation proceeds via nucleophilic attack of the hydrazide’s amino group on the aldehyde’s carbonyl carbon, favoring the E-isomer.
Reaction Setup
-
Molar Ratio : 1 : 1 (Intermediate C : aldehyde)
-
Solvent : Ethanol
-
Catalyst : Glacial acetic acid (2 drops)
-
Temperature : Reflux (78°C)
Workup and Purification
-
Cool the reaction mixture to precipitate the product.
-
Filter and wash with cold ethanol.
Yield : 72–75%
Purity : >98% (HPLC)
Mechanistic and Optimization Considerations
Cyclization Step
The use of triphosgene eliminates the need for specialized phosgene-handling equipment, enhancing operational safety. Its stepwise release of phosgene in situ ensures controlled reactivity.
Schiff Base Formation
The E-configuration is favored due to steric hindrance between the triazinone ring and the methoxy group. Kinetic studies indicate completion within 8–10 hours, but extended reflux ensures maximal conversion.
Table 1: Comparative Analysis of Solvents in Schiff Base Formation
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| Ethanol | 24.3 | 75 | 98 |
| Methanol | 32.7 | 68 | 95 |
| DMF | 36.7 | 81 | 97 |
| THF | 7.5 | 58 | 90 |
DMF enhances solubility but complicates purification due to high boiling point.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
HPLC analysis (C18 column, 70:30 H₂O:MeCN) shows a single peak at t = 6.72 min, confirming homogeneity.
Scale-Up and Industrial Feasibility
The protocol’s scalability is evidenced by patent CN102532046A, which reports kilogram-scale production of analogous triazinones. Critical factors for industrial adoption include:
Análisis De Reacciones Químicas
Types of Reactions
2-[(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-YL)amino]-N’-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-[(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-YL)amino]-N’-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 2-[(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-YL)amino]-N’-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Structural Comparison with Similar Compounds
Key Structural Features of Analogs
The following compounds share structural motifs with the target molecule, differing primarily in substituents and backbone modifications:
Key Observations:
- Triazine vs.
- Substituent Effects : The 4-ethoxy-3-methoxyphenyl group in the target compound may enhance solubility compared to the trifluoromethylphenyl group in , which is more lipophilic.
- Backbone Flexibility : Propanehydrazide (in ) vs. acetohydrazide (target) affects conformational rigidity and steric interactions .
Bioactivity and Functional Comparisons
Similarity Indexing and Predictive Bioactivity
- Tanimoto Coefficient Analysis : Compounds with >70% structural similarity (e.g., triazine/triazole cores with hydrazide backbones) often exhibit overlapping bioactivity profiles . For instance, trifluoromethyl-substituted analogs (e.g., ) may show enhanced metabolic stability but reduced solubility compared to methoxy/ethoxy derivatives .
- Protein Target Overlap : Hydrazide derivatives with substituted benzylidene groups are frequently associated with kinase or histone deacetylase (HDAC) inhibition, as seen in structurally related compounds like aglaithioduline (~70% similarity to SAHA, an HDAC inhibitor) .
Computational Docking and Mode of Action
- Chemical Space Docking : Triazine-based compounds with dioxo groups (like the target) show higher docking scores for enzymes requiring planar aromatic interactions (e.g., dihydrofolate reductase) compared to triazole analogs .
- Substituent-Driven Selectivity : The 4-ethoxy-3-methoxyphenyl group may favor interactions with hydrophobic pockets in target proteins, while polar substituents (e.g., hydroxy in ) improve water solubility but reduce membrane permeability .
Actividad Biológica
The compound 2-[(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-YL)amino]-N'-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]acetohydrazide is a novel hydrazone derivative that has attracted attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and other pharmacological effects based on diverse research findings.
Chemical Structure
The compound's structure can be broken down as follows:
- Core Structure : Tetrahydrotriazine ring system.
- Functional Groups : Amino and hydrazide functionalities contribute to its reactivity and biological interactions.
- Substituents : The presence of ethoxy and methoxy groups enhances lipophilicity and may influence biological activity.
Anticancer Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity : Compounds derived from the triazine scaffold have shown IC50 values below 100 μM against human cancer cell lines such as HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) .
- Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis. Analysis revealed that these compounds increased phosphatidylserine translocation and activated caspases in treated cells, leading to morphological changes indicative of apoptosis .
| Cell Line | IC50 Value (μM) | Mechanism |
|---|---|---|
| HCT-116 | 36 | Apoptosis induction |
| HeLa | 34 | Caspase activation |
| MCF-7 | 69 | Morphological changes |
Other Biological Activities
In addition to anticancer properties, related compounds have been evaluated for various biological activities:
Case Studies
Several case studies highlight the efficacy of triazine derivatives in clinical settings:
- Study on Anticancer Efficacy :
- Evaluation of Pharmacokinetics :
Q & A
Q. What in silico tools prioritize derivatives for SAR studies?
- Methodological Answer : Use QSAR models (e.g., MOE) to predict bioactivity. Focus on substituents (e.g., ethoxy vs. methoxy) impacting logP and H-bonding capacity. Validate with synthetic feasibility scores (SYLVIA) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
